(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a pyrazolone precursor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the hydrazone group to amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- (3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
- 3-(Morpholin-4-ylcarbonyl)-2-naphthol
Uniqueness
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazolone core and morpholinylcarbonyl group contribute to its versatility in various applications.
Properties
IUPAC Name |
5-methyl-4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15-19(21(28)26(24-15)16-7-3-2-4-8-16)23-22-18-10-6-5-9-17(18)20(27)25-11-13-29-14-12-25/h2-10,24H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKMFOIMSRZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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